(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid
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Description
“(Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acid” is a chemical compound with the linear formula C10H8O3 . It has a molecular weight of 176.173 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound can be prepared from 1,3-dibromo-2-butanone via the Favorskii rearrangement . Another synthetic route involves the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid .Chemical Reactions Analysis
While specific chemical reactions involving “(Z)-2-hydroxy-4-oxo-4-(4-phenylphenyl)but-2-enoic acid” are not available in the retrieved data, similar compounds have been studied. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation .Safety and Hazards
Properties
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKCIHZJJBMKZ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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